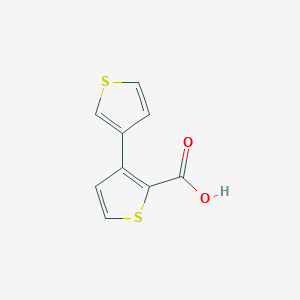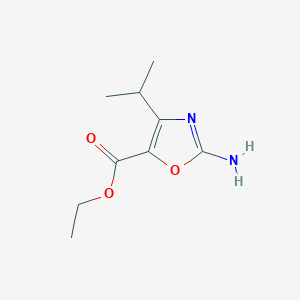![molecular formula C14H14N2O2S B12311138 3-[(4-Methylpyridin-3-yl)amino]-2,3-dihydro-1lambda6-benzothiophene-1,1-dione](/img/structure/B12311138.png)
3-[(4-Methylpyridin-3-yl)amino]-2,3-dihydro-1lambda6-benzothiophene-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Metilpiridin-3-il)amino]-2,3-dihidro-1lambda6-benzotiofeno-1,1-diona es un compuesto orgánico que pertenece a la clase de benzotiofenos. Este compuesto se caracteriza por la presencia de un núcleo de benzotiofeno, que es una estructura bicíclica que consiste en un anillo de benceno fusionado con un anillo de tiofeno. El compuesto también contiene un residuo de piridina sustituido con un grupo metilo en la posición 4 y un grupo amino en la posición 3.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-[(4-Metilpiridin-3-il)amino]-2,3-dihidro-1lambda6-benzotiofeno-1,1-diona típicamente implica reacciones orgánicas de varios pasosLas condiciones de reacción a menudo requieren el uso de catalizadores, como el paladio, y reactivos específicos como haluros de arilo y ácidos borónicos .
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar reacciones a gran escala utilizando reactores de flujo continuo para garantizar una calidad y un rendimiento consistentes. El uso de sistemas automatizados para la adición de reactivos y el control de la temperatura es crucial para mantener las condiciones de reacción deseadas y optimizar el proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
3-[(4-Metilpiridin-3-il)amino]-2,3-dihidro-1lambda6-benzotiofeno-1,1-diona experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus derivados de tiol o tioéter correspondientes.
Sustitución: El grupo amino en el anillo de piridina puede participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como hidruro de aluminio y litio o borohidruro de sodio se utilizan normalmente.
Sustitución: Las reacciones de sustitución nucleofílica a menudo implican reactivos como haluros de alquilo o cloruros de acilo en condiciones básicas.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen sulfóxidos, sulfonas, tioles, tioéteres y varios derivados sustituidos del compuesto original.
Aplicaciones Científicas De Investigación
3-[(4-Metilpiridin-3-il)amino]-2,3-dihidro-1lambda6-benzotiofeno-1,1-diona tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación continúa para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de 3-[(4-Metilpiridin-3-il)amino]-2,3-dihidro-1lambda6-benzotiofeno-1,1-diona implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y desencadenando vías de señalización descendentes. Los objetivos moleculares y las vías exactas dependen de la aplicación y el contexto de uso específicos .
Comparación Con Compuestos Similares
Compuestos similares
Derivados de piridina: Compuestos como la 5-bromo-2-metilpiridin-3-amina, que se utilizan en aplicaciones sintéticas similares y exhiben reactividad química comparable.
Unicidad
3-[(4-Metilpiridin-3-il)amino]-2,3-dihidro-1lambda6-benzotiofeno-1,1-diona es único debido a su combinación específica de un núcleo de benzotiofeno y un residuo de piridina sustituido con metilo. Esta disposición estructural confiere propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C14H14N2O2S |
|---|---|
Peso molecular |
274.34 g/mol |
Nombre IUPAC |
N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)-4-methylpyridin-3-amine |
InChI |
InChI=1S/C14H14N2O2S/c1-10-6-7-15-8-12(10)16-13-9-19(17,18)14-5-3-2-4-11(13)14/h2-8,13,16H,9H2,1H3 |
Clave InChI |
URSSMNHHNDAWPZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NC=C1)NC2CS(=O)(=O)C3=CC=CC=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















